4-[2-Oxo-2-(2-oxocyclopentyl)ethyl]piperidine-2,6-dione
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Overview
Description
4-[2-Oxo-2-(2-oxocyclopentyl)ethyl]piperidine-2,6-dione is a complex organic compound with the molecular formula C12H15NO4. It is a derivative of piperidine-2,6-dione, featuring a cyclopentyl group and an oxoethyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Oxo-2-(2-oxocyclopentyl)ethyl]piperidine-2,6-dione typically involves multi-step organic reactions. One common method includes the reaction of piperidine-2,6-dione with 2-oxocyclopentyl ethyl ketone under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-[2-Oxo-2-(2-oxocyclopentyl)ethyl]piperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperidine ring or the cyclopentyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
4-[2-Oxo-2-(2-oxocyclopentyl)ethyl]piperidine-2,6-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 4-[2-Oxo-2-(2-oxocyclopentyl)ethyl]piperidine-2,6-dione involves its interaction with specific molecular targets. For instance, it has been shown to reduce the expression levels of widely interspaced zinc finger motif (WIZ) protein and induce fetal hemoglobin (HbF) protein expression. These actions are beneficial in the treatment of sickle cell disease and β-thalassemia .
Comparison with Similar Compounds
Similar Compounds
4-Oxo-2,2,6,6-tetramethylpiperidine 1-Oxyl: Another piperidine derivative with different substituents.
4-Hydroxy-2-quinolones: Compounds with a similar core structure but different functional groups.
Uniqueness
4-[2-Oxo-2-(2-oxocyclopentyl)ethyl]piperidine-2,6-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to modulate protein expression levels and its potential therapeutic applications set it apart from other similar compounds .
Properties
CAS No. |
27945-41-1 |
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Molecular Formula |
C12H15NO4 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
4-[2-oxo-2-(2-oxocyclopentyl)ethyl]piperidine-2,6-dione |
InChI |
InChI=1S/C12H15NO4/c14-9-3-1-2-8(9)10(15)4-7-5-11(16)13-12(17)6-7/h7-8H,1-6H2,(H,13,16,17) |
InChI Key |
KWVVGNXOBNXFMU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)C1)C(=O)CC2CC(=O)NC(=O)C2 |
Origin of Product |
United States |
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